Tributylmethylammonium hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

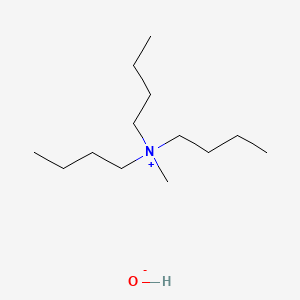

Tributylmethylammonium hydroxide is a useful research compound. Its molecular formula is C13H31NO and its molecular weight is 217.39 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Behavior

TBAH is characterized by its strong basicity, making it suitable for various reactions that require a strong base. It is often used under phase-transfer conditions, which facilitate the transfer of ions from one phase to another, enhancing reaction rates and yields.

Phase-Transfer Catalysis (PTC)

TBAH is widely recognized as an effective phase-transfer catalyst, which allows for the efficient execution of reactions between immiscible phases. Some notable applications include:

- Alkylation Reactions : TBAH facilitates the alkylation of amines and alcohols, improving product yields compared to traditional methods.

- Deprotonation Reactions : It can be used to deprotonate weak acids or bases, enabling further chemical transformations.

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Enhances yields in alkylation of amines | |

| Deprotonation | Effective in deprotonating weak acids |

Synthesis of Complexes

TBAH has been employed in the synthesis of various metal complexes, particularly in coordination chemistry. For example:

- Iron Porphyrin Complexes : TBAH solutions have been utilized to study interactions involving iron porphyrins, demonstrating its role in non-aqueous systems .

Study on Iron Porphyrin Interactions

In a notable study, TBAH was used to prepare solutions for investigating the interaction between iron porphyrins and hydroxide ions in acetonitrile. The results indicated that TBAH facilitated the formation of specific complexes that were not achievable under aqueous conditions .

Alkylation of Aldehydes

Another research highlighted the use of TBAH as a base for chemoselective allenylation of aldehydes with TMS-protected alkynes, resulting in the synthesis of α-allenols with high selectivity .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

TBAH exhibits diverse reactivity due to its strong basicity and phase-transfer catalytic properties. Key reaction types include:

Oxidation Reactions

TBAH acts as a catalyst in oxidation processes, often involving organic peroxides or other oxidants. For example:

-

Oxidation of allylic esters : TBAH facilitates the oxidation of allylic esters using tert-butyl hydroperoxide (t-BuOOH) under phase-transfer conditions, yielding ketones or epoxides .

-

Fullerene hydroxylation : TBAH catalyzes the hydroxylation of fullerene using NaOH in a two-phase system, producing fullerenol derivatives .

Reagent Comparison Table

| Reaction Type | Reagent | Conditions | Example Product |

|---|---|---|---|

| Oxidation | t-BuOOH | Phase-transfer | Ketones/epoxides |

| Fullerene hydroxylation | NaOH | Aqueous/organic two-phase | Fullerenol |

Substitution Reactions

TBAH participates in nucleophilic substitution, particularly via its bromide ion (from TBAH’s precursor salts):

-

Alkylations : TBAH enables alkylations of amines (e.g., benzylation) under phase-transfer conditions .

-

Dichlorocarbene generation : Reaction with chloroform under alkaline conditions produces dichlorocarbene, used in cyclopropanation reactions .

Reduction Reactions

TBAH is employed in conjunction with reducing agents:

-

Sodium borohydride (NaBH₄) : Used in reductions of carbonyl groups or nitro compounds.

-

Lignin degradation : TBAH enhances selective reduction of lignin to low-molecular-weight aromatics (e.g., vanillin) under aerobic conditions .

Phase-Transfer Catalysis

TBAH’s lipophilic quaternary ammonium cation enables the transfer of metal hydroxides (e.g., OH⁻) into organic phases, facilitating reactions such as:

-

Esterification : Catalyzes esterifications between alcohols and carboxylic acids.

-

Epoxy resin curing : Acts as a curing accelerator in epoxy resins.

Lignocellulosic Biomass Conversion

TBAH’s role in lignin degradation is well-documented:

-

Selective decomposition : At 120°C, TBAH degrades lignin into vanillin, vanillic acid, and acetoguaiacome with yields up to 22.5% .

-

Comparison with NaOH : TBAH’s cation enhances selectivity for low-molecular-weight products compared to aqueous NaOH .

Coordination Chemistry

Propriétés

Numéro CAS |

32680-30-1 |

|---|---|

Formule moléculaire |

C13H31NO |

Poids moléculaire |

217.39 g/mol |

Nom IUPAC |

tributyl(methyl)azanium;hydroxide |

InChI |

InChI=1S/C13H30N.H2O/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H2/q+1;/p-1 |

Clé InChI |

QVOFCQBZXGLNAA-UHFFFAOYSA-M |

SMILES |

CCCC[N+](C)(CCCC)CCCC.[OH-] |

SMILES canonique |

CCCC[N+](C)(CCCC)CCCC.[OH-] |

Key on ui other cas no. |

32680-30-1 |

Pictogrammes |

Corrosive |

Numéros CAS associés |

3085-79-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.